molecular formula C15H10BrN3O2 B1438762 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1153043-83-4

3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1438762
CAS No.: 1153043-83-4
M. Wt: 344.16 g/mol
InChI Key: GLJQPTZVPKDCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a brominated phenyl group at position 3, a pyridinyl substituent at position 1, and a carboxylic acid moiety at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities . The bromine atom at the ortho position of the phenyl group may enhance lipophilicity and influence binding interactions in biological systems, while the pyridinyl substituent could contribute to hydrogen bonding or π-π stacking in target proteins.

Properties

IUPAC Name

3-(2-bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-13-4-2-1-3-11(13)14-12(15(20)21)9-19(18-14)10-5-7-17-8-6-10/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJQPTZVPKDCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2C(=O)O)C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route

Stepwise Synthesis:

  • Synthesis of 1-(pyridin-4-yl)-3-(2-bromophenyl)propane-1,3-dione Intermediate:

    • Start with a Claisen condensation between 2-bromoacetophenone and 4-pyridinecarboxaldehyde or a suitable pyridinyl precursor to form the 1,3-diketone.
  • Pyrazole Ring Formation:

    • React the diketone with hydrazine hydrate or a substituted hydrazine under reflux in ethanol or another polar protic solvent.
    • This step yields the corresponding 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole.
  • Carboxylation at the 4-Position:

    • Introduce a carboxyl group at the 4-position via oxidation or direct carboxylation, often using carbon dioxide under basic conditions or by oxidation of a methyl or formyl precursor at the 4-position.

General Reaction Scheme:

$$
\text{2-bromoacetophenone} + \text{4-pyridinecarboxaldehyde} \xrightarrow{\text{Claisen condensation}} \text{diketone} \xrightarrow{\text{hydrazine}} \text{pyrazole} \xrightarrow{\text{carboxylation}} \text{target acid}
$$

Ester Precursor and Hydrolysis Method

A widely used approach involves the synthesis of the corresponding ethyl ester followed by hydrolysis to yield the carboxylic acid:

Key Reaction Conditions:

Step Solvent Temperature Time Yield (%)
Cyclocondensation Ethanol 60–80°C 2–6 h 70–90
Ester Hydrolysis Aqueous NaOH 80–100°C 1–3 h 80–95

Oxidative Carboxylation

Some methods employ oxidative carboxylation of a methyl or formyl precursor at the 4-position using oxidants such as potassium persulfate, hydrogen peroxide, or potassium permanganate in organic solvents:

Summary Table: Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Notes
Cyclocondensation + Carboxylation Diketone + hydrazine, carboxylation Ethanol, hydrazine, CO2/base 70–90 Direct, flexible
Ester Hydrolysis Ester synthesis, hydrolysis Ethanol, NaOH/HCl 80–95 High yield, robust
Bromination Post-Synthesis Pyrazole bromination PBr3, Br2, acetonitrile, K2CO3 90–92 Efficient, scalable
Oxidative Carboxylation Oxidation of methyl/formyl precursor K2S2O8, acetonitrile, acid 75–90 Mild, selective

Research Findings and Considerations

  • The ester hydrolysis route is highly favored for its operational simplicity and high yields.
  • Bromination using phosphorus tribromide and bromine is efficient but requires careful handling due to reagent reactivity.
  • Oxidative carboxylation offers an alternative for late-stage functionalization but may require careful control to avoid over-oxidation.
  • Purification is typically achieved by filtration and recrystallization from ethanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogenation or metal hydrides.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. In studies involving various pyrazole compounds, including derivatives of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, significant cytotoxic effects against cancer cell lines have been reported. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .

Antimicrobial Properties

Pyrazole derivatives have also shown antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth in various bacterial strains. This property is particularly valuable in the development of new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds similar to 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid have been found to reduce inflammation markers in vitro and in vivo, suggesting their use in treating inflammatory diseases .

Case Study: Anticancer Activity

A notable case study involved the evaluation of the compound against various cancer cell lines, where it demonstrated IC50 values comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyridinyl groups can facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Biological Activities Source
3-(2-Bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid 3-(2-bromophenyl), 1-(pyridin-4-yl) C₁₅H₁₀BrN₃O₂ 352.17 Limited direct data; inferred activity from analogs
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 3-(ethyl-methyl-pyrazolyl), 1-(4-fluorophenyl) C₁₆H₁₅FN₄O₂ 314.32 Anti-inflammatory (tested in trisubstituted pyrazole derivatives)
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1-(3-chlorophenyl), 3,5-dimethyl C₁₂H₁₁ClN₂O₂ 250.68 Intermediate for pharmaceuticals; no explicit activity reported
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1-(3-bromophenylmethyl), 3,5-dimethyl C₁₃H₁₃BrN₂O₂ 309.16 Structural analog with potential solubility modulation via benzyl group
5-(Trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 5-(trifluoromethyl), 1-(4-fluorophenyl) C₁₁H₆F₄N₂O₂ 274.17 High electronegativity from CF₃ group; potential kinase inhibition
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 3-(4-bromophenyl), 1-phenyl C₁₆H₁₁BrN₂O₂ 343.18 Broad-spectrum activity (antibacterial, antitumor)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Bromine placement (ortho vs. para on phenyl) impacts steric and electronic properties. For example, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits antitumor activity, whereas the ortho-bromo analog (target compound) may have distinct binding profiles due to steric hindrance .
  • Fluorine or trifluoromethyl groups enhance electronegativity and metabolic stability, as seen in 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid .

Role of Pyridinyl vs. Phenyl Groups :

  • The pyridinyl group in the target compound may improve solubility and target engagement compared to purely aromatic substituents (e.g., phenyl in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid) .

Carboxylic Acid Positioning :

  • Carboxylic acid at position 4 (common in all listed compounds) facilitates hydrogen bonding with biological targets, such as enzymes or receptors .

Biological Activity

3-(2-Bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a compound of significant interest in medicinal chemistry, belongs to the pyrazole family, known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

The biological activities of pyrazole derivatives are extensive, with notable effects including:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : Many compounds in this class exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
  • Antimicrobial Properties : Some pyrazole derivatives have demonstrated effectiveness against bacterial and fungal strains.

The mechanisms through which 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes.
  • Induction of Apoptosis : The compound has been linked to increased caspase activity, promoting apoptosis in cancer cells.

Anticancer Studies

A study highlighted the compound's ability to induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. The compound enhanced caspase-3 activity significantly at higher concentrations (10.0 μM), indicating its potential as an anticancer agent .

CompoundCell LineIC50 (μM)Mechanism
3-(2-Bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acidMDA-MB-23110.0Apoptosis induction
Other PyrazolesVariousVariesEnzyme inhibition

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can act as selective COX inhibitors. In particular, compounds similar to 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid have been effective in reducing inflammation in animal models .

Antimicrobial Studies

In vitro studies have indicated that certain pyrazole compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances this activity by increasing lipophilicity, allowing better membrane penetration .

Q & A

Q. What strategies mitigate toxicity risks during early-stage development?

  • Methodological Answer :
  • In silico screening : Use Derek Nexus to flag structural alerts (e.g., reactive bromine).
  • In vitro assays : Test for mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) .
  • Prodrug design : Mask the carboxylic acid as an ethyl ester to reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.